molecular formula C9H10N2 B13097896 2-Methyl-1,2-dihydrophthalazine CAS No. 36438-99-0

2-Methyl-1,2-dihydrophthalazine

Cat. No.: B13097896
CAS No.: 36438-99-0
M. Wt: 146.19 g/mol
InChI Key: YISKQGXPHIESAR-UHFFFAOYSA-N
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Description

2-Methyl-1,2-dihydrophthalazine is a heterocyclic compound that belongs to the phthalazine family This compound is characterized by a fused ring system consisting of a benzene ring and a diazine ring, with a methyl group attached to the second carbon of the diazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2-dihydrophthalazine typically involves the reaction of phthalic anhydride with hydrazine hydrate, followed by methylation. One common method includes:

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,2-dihydrophthalazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalazine derivatives.

    Reduction: Reduction reactions can yield dihydrophthalazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1,2-dihydrophthalazine in biological systems involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Phthalazine: The parent compound without the methyl group.

    1,2-Dihydrophthalazine: The non-methylated version of the compound.

    Phthalazine-1,4-dione: An oxidized derivative of phthalazine.

Uniqueness: 2-Methyl-1,2-dihydrophthalazine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This methyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

36438-99-0

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-methyl-1H-phthalazine

InChI

InChI=1S/C9H10N2/c1-11-7-9-5-3-2-4-8(9)6-10-11/h2-6H,7H2,1H3

InChI Key

YISKQGXPHIESAR-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC=C2C=N1

Origin of Product

United States

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